Aminooxy-PEG8-methane HCl salt
Overview
Description
Aminooxy-PEG8-methane HCl salt is a PEG derivative containing an aminooxy group and a methane group . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The molecular formula of this compound is C17H37NO9 . The exact mass is 399.25 and the molecular weight is 399.480 . The elemental analysis shows that it contains Carbon (51.11%), Hydrogen (9.34%), Nitrogen (3.51%), and Oxygen (36.04%) .Chemical Reactions Analysis
The aminooxy group in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical and Chemical Properties Analysis
This compound is a water-soluble PEG reagent . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Biocompatible Hydrogels
Aminooxy-PEG8-methane HCl salt, as part of eight-armed aminooxy poly(ethylene glycol) (PEG), is utilized in forming oxime-linked hydrogels. These hydrogels demonstrate tunable mechanical properties, gelation kinetics, and water swelling ratios. They have significant biocompatibility, supporting cell adhesion and viability, particularly in the context of mesenchymal stem cell incorporation and proliferation within the hydrogels (Grover et al., 2012).
Scaffold Materials in Tissue Engineering
This compound, as part of PEG8-(FY)3, contributes to the formulation of mixed hydrogels used as scaffolds in tissue engineering. These hydrogels, featuring peptide-based components, show improved mechanical features, high stability, and enhanced biofunctionality. They provide a promising platform for cell growth, particularly with their ability to modulate gel formation kinetics and rigidity (Diaferia et al., 2019).
Superoxide Dismutase Mimetic
In the context of mimicking the antioxidant properties of oxidized graphenes, this compound, as a component of PEGylated perylene diimides (PEGn–PDI), is used to study antioxidant and superoxide dismutase-like (SOD-like) properties. These studies enhance understanding of the electrocatalytic and biological activity of similar nanoparticle constructs, offering insights into potential biomedical applications (Jalilov et al., 2017).
Imine Hydrogels for Tissue Engineering
This compound is instrumental in the development of imine cross-linked hydrogels where degradation is controllable by introducing mixed imine cross-links. These hydrogels are used as constructs for growth factors and cells in tissue engineering, offering tunable degradation characteristics which are critical for controlled cell release (Boehnke et al., 2015).
Chemoselective Conjugation to Proteins
In the field of bioconjugation, this compound, as part of aminooxy end-functional polymers, is used for chemoselective oxime formation with levulinyl-modified proteins. This method enables the preparation of well-defined bioconjugates, important for various biomedical research applications (Heredia et al., 2007).
Mechanism of Action
Target of Action
The primary target of Aminooxy-PEG8-methane HCl salt is the aldehyde group present in various biomolecules . The aminooxy group in the compound can react with the aldehyde group, forming an oxime bond .
Mode of Action
this compound interacts with its targets through a process known as bioconjugation . The aminooxy group in the compound reacts with an aldehyde group to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Pathways
The compound’s ability to form oxime bonds with aldehyde groups suggests that it may influence a variety of biochemical pathways involving aldehyde-containing molecules .
Pharmacokinetics
The compound is a water-soluble peg reagent , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .
Result of Action
The result of this compound’s action is the formation of an oxime bond with an aldehyde group . This reaction can be used to modify the properties of biomolecules, potentially influencing their function and interactions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. The compound is very reactive and sensitive , suggesting that it may be affected by factors such as temperature, pH, and the presence of other reactive substances. It is recommended for immediate use (within 1 week) and cannot be stored for long term .
Biochemical Analysis
Biochemical Properties
The aminooxy group in Aminooxy-PEG8-methane HCl salt can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aldehyde groups.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehyde groups present in biomolecules . This reaction forms an oxime bond, or a hydroxylamine linkage if a reductant is used . This allows it to bind to and potentially influence the function of these biomolecules.
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIFMRAUATMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189652 | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-52-5 | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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